![molecular formula C11H20N4O2 B2609884 tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate CAS No. 1296310-16-1](/img/structure/B2609884.png)
tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate
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Description
“tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula of this compound is C15H20O2N4 and it has a molecular weight of 288.34 .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Other Compounds
This compound can be used as an intermediate in the synthesis of other complex chemical compounds . For example, it can be used in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
Drug Discovery
The compound can be used as a building block in drug discovery . N-heterocyclic amines, such as this compound, are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Antibacterial Activity
The compound could potentially be used in the development of new antibiotics. For example, ceftolozane, a fifth-generation cephalosporin antibiotic, uses a similar compound as an important intermediate in its synthesis .
Inhibitor Research
The compound can be used in the research of inhibitors. For example, a similar compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has been studied as both a β-secretase and an acetylcholinesterase inhibitor .
Catalysis
The compound could potentially be used in catalysis. For example, BTTES, a similar compound, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
Cancer Research
The compound could potentially be used in cancer research. Similar compounds have been tested in an MTT assay on HepG2 and K562 and HT-29 cancer cell lines, and some of them showed good tumor cell growth inhibitory activity .
properties
IUPAC Name |
tert-butyl N-[3-(4-aminopyrazol-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-5-4-6-15-8-9(12)7-14-15/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIZOQUUVELJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate |
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